3-(2-Hydroxyphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1H-pyrazole-5-carboxamide
Description
The compound 3-(2-hydroxyphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1H-pyrazole-5-carboxamide (CAS: 72978-22-4) features a pyrazole-carboxamide core substituted with a 2-hydroxyphenyl group at position 3 and a piperidine-1-sulfonylphenyl moiety at position 5. It is synthesized with a purity of >95% and has a molecular weight of approximately 261 g/mol (calculated from its formula C₁₄H₁₅N₃O₄) .
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-N-(4-piperidin-1-ylsulfonylphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c26-20-7-3-2-6-17(20)18-14-19(24-23-18)21(27)22-15-8-10-16(11-9-15)30(28,29)25-12-4-1-5-13-25/h2-3,6-11,14,26H,1,4-5,12-13H2,(H,22,27)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYUALWDIXAVIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NN3)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-hydroxybenzaldehyde with hydrazine hydrate to form 2-hydroxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid. The final step involves the reaction of this intermediate with 4-(piperidin-1-ylsulfonyl)aniline under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 5-(2-oxophenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide, while reduction of a nitro group can produce 3-(2-Hydroxyphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1H-pyrazole-5-carboxamide with an amine substituent.
Scientific Research Applications
3-(2-Hydroxyphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with G-protein coupled receptors, leading to downstream effects that influence cellular processes .
Comparison with Similar Compounds
Structural Analogues in Antiviral Research
Several pyrazole-carboxamide derivatives have been explored as non-nucleoside inhibitors of viral polymerases. Key examples include:
- 1a (N-(4-(piperidin-1-ylsulfonyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide) : This compound differs by replacing the 2-hydroxyphenyl group with a trifluoromethyl (CF₃) group and adding a methyl group at position 1 of the pyrazole. The CF₃ group enhances metabolic stability and electron-withdrawing effects, contributing to antiviral activity (EC₅₀ values reported in Table 1) .
Key Observations :
- The trifluoromethyl group in 1a significantly lowers EC₅₀ values (indicating higher potency) compared to the target compound, likely due to enhanced binding affinity and stability.
Carbonic Anhydrase Inhibitors
Compounds such as 4d (N-[4-(aminosulfonyl)phenyl]-3-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-5-carboxamide) and 4f (N-[4-(aminosulfonyl)phenyl]-3-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-5-carboxamide) share the pyrazole-carboxamide core but feature substituted hydroxyphenyl groups. These modifications influence physicochemical properties:
- 4f : A chlorine atom at position 5 of the phenyl ring introduces steric and electronic effects, which may alter binding to enzymatic targets like carbonic anhydrase .
Table 2: Substituent Effects on Physicochemical Properties
Key Observations :
- Higher melting points in 4d and 4f suggest stronger crystalline packing due to bulky substituents.
- The target compound’s simpler structure may offer synthetic advantages (e.g., fewer steps, higher yields).
Agrochemical Derivatives
Pyrazole-carboxamides like Chlorantraniliprole (3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide) are used as insecticides. While structurally distinct (e.g., bromine and pyridinyl groups), they highlight the versatility of the pyrazole-carboxamide scaffold in diverse applications .
Biological Activity
3-(2-Hydroxyphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, a hydroxyphenyl group, and a piperidinylsulfonylphenyl group. Its molecular formula is with a molecular weight of approximately 426.5 g/mol . The structural complexity allows it to engage in various chemical reactions, including oxidation and substitution reactions, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against various pathogens .
- Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor, particularly in the context of carbonic anhydrase IX (CA IX), which is implicated in cancer progression .
- Antiviral Properties : There is emerging evidence suggesting that pyrazole derivatives can act as inhibitors of viral replication, making them candidates for further investigation in antiviral therapies .
Antimicrobial Evaluation
A study published in the ACS Omega journal evaluated five pyrazole derivatives for their antimicrobial efficacy. Among these, one derivative (compound 7b) demonstrated the highest activity with MIC values indicating strong bactericidal effects against Staphylococcus aureus and Staphylococcus epidermidis. The study utilized time-kill assays to confirm the bactericidal nature of the active compounds .
Enzyme Inhibition Studies
In another significant study focusing on CA IX inhibitors, several sulfonamide derivatives were synthesized and tested. The results indicated that modifications to the piperidine moiety could enhance inhibitory efficacy against CA IX, with some compounds achieving nM . This highlights the potential of 3-(2-Hydroxyphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1H-pyrazole-5-carboxamide as a lead compound for developing new anticancer agents.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
